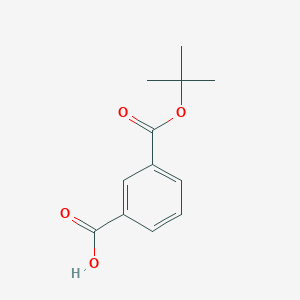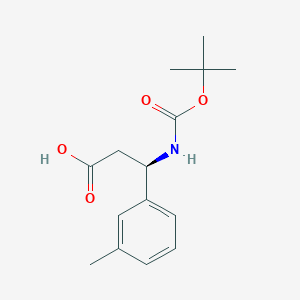
2-Bromomethylphenylboronic acid
概要
説明
2-Bromomethylphenylboronic acid (2-BMPBA) is a widely used boronic acid derivative that is used in a variety of chemical and biological applications. It is a versatile reagent that has been used in many different areas of research and development, including drug discovery, biochemistry, and biotechnology. In
科学的研究の応用
Synthesis and Organic Chemistry Applications
2-Bromomethylphenylboronic acid and related compounds are primarily used in organic synthesis. For example, a study by Szumigala et al. (2004) developed a scalable synthesis of 2-bromo-3-fluorobenzonitrile using a bromodeboronation method involving aryl boronic acids, including derivatives of this compound (Szumigala, Devine, Gauthier, & Volante, 2004). Another research by Ikram et al. (2015) utilized a palladium-catalyzed Suzuki cross-coupling reaction with arylboronic acids to synthesize thiophene derivatives, highlighting the versatility of these compounds in organic chemistry (Ikram et al., 2015).
Biomedical Applications
In the field of biomedical research, phenylboronic acid derivatives show potential. For example, Khalil et al. (2017) evaluated the cytogenotoxic effects of a novel phenylboronic acid derivative, 2-(bromoacetamido) phenylboronic acid, using the Allium cepa chromosome aberrations assay (Khalil, Salman, & Al-Qaoud, 2017). Also, Peng et al. (2010) demonstrated the use of phenylboronic acid-modified polyethyleneimine, prepared with 4-(bromomethyl)phenylboronic acid, in enhancing gene delivery efficiency (Peng, Chen, Zhong, & Zhuo, 2010).
Molecular Structure and Design
In terms of molecular structure and design, Da̧browski et al. (2007) studied an ortho-lithiated derivative of protected phenylboronic acid, providing insight into the synthesis of ortho-functionalized arylboronic acids and certain oxaboroles (Da̧browski, Kurach, Luliński, & Serwatowski, 2007).
Environmental and Sensor Applications
Ayyub et al. (2011) investigated the use of functionalized photonic block copolymer films, chemically functionalized with 2-(bromomethyl)phenylboronic acid, for detecting glucose, demonstrating an application in chemical sensing and environmental monitoring (Ayyub, Sekowski, Yang, Zhang, Briber, & Kofinas, 2011).
Safety and Hazards
2-Bromomethylphenylboronic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .
作用機序
Target of Action
2-Bromomethylphenylboronic acid is a versatile reagent used in organic synthesis. Its primary targets are various organic compounds with which it can form bonds, particularly in the context of Suzuki-Miyaura cross-coupling reactions .
Mode of Action
In Suzuki-Miyaura cross-coupling reactions, this compound acts as a boron reagent. It undergoes transmetalation, a process where it transfers its organic group to a metal, typically palladium . This reaction is facilitated by a base and results in the formation of a new carbon-carbon bond .
Biochemical Pathways
The primary biochemical pathway involving this compound is the Suzuki-Miyaura cross-coupling reaction. This reaction is a key method for forming carbon-carbon bonds, an essential process in organic synthesis . The products of these reactions are often used in various fields, including medicinal chemistry, materials science, and agrochemicals .
Result of Action
The result of this compound’s action is the formation of new organic compounds. For example, it can be used to synthesize boronic acid-functionalized benzyl viologen, which can act as a chemosensor to sense glucose in aqueous water . It can also be used in the synthesis of isoquinoline derivatives .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the Suzuki-Miyaura cross-coupling reaction requires a base and a palladium catalyst . The reaction is typically performed in a polar solvent, such as water or an alcohol . The temperature and pH can also impact the reaction’s efficiency . Furthermore, this compound should be stored at a temperature of 2-8°C to maintain its stability .
生化学分析
Biochemical Properties
2-Bromomethylphenylboronic acid plays a crucial role in biochemical reactions, particularly in the formation of boron-carbon bonds. This compound interacts with a variety of enzymes, proteins, and other biomolecules. One notable interaction is with glucose, where this compound acts as a chemosensor to detect glucose levels in aqueous solutions . Additionally, it is involved in the synthesis of isoquinoline derivatives and boronated triaryl and tetraaryl phosphonium salts, which are used in cytotoxicity studies . The nature of these interactions often involves the formation of reversible covalent bonds between the boronic acid group and diols or other nucleophilic groups present in biomolecules.
Cellular Effects
This compound has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of enzymes involved in glucose metabolism, thereby impacting cellular energy production and metabolic flux . Furthermore, this compound has been used in studies to detect hydrogen peroxide, indicating its role in oxidative stress responses and cellular redox regulation . These effects highlight the compound’s potential in studying cellular responses to metabolic and oxidative stress.
Molecular Mechanism
The molecular mechanism of this compound involves its ability to form covalent bonds with biomolecules. This compound can inhibit or activate enzymes by binding to their active sites or allosteric sites. For example, it has been used to study the cleavage of carbon-boron bonds in phenylboronate-pendant cyclen, which provides insights into enzyme catalysis and substrate specificity . Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is generally stable when stored at temperatures between 2-8°C . Prolonged exposure to light or air can lead to degradation, affecting its efficacy in biochemical assays. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro studies where it is used to modulate enzyme activity and metabolic pathways .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound can effectively modulate enzyme activity and metabolic processes without causing significant toxicity . At higher doses, this compound may exhibit toxic effects, including cellular damage and disruption of normal physiological functions . These threshold effects highlight the importance of careful dosage optimization in experimental studies to balance efficacy and safety.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to boron metabolism. The compound interacts with enzymes and cofactors involved in the synthesis and degradation of boron-containing compounds . Additionally, it can affect metabolic flux by modulating the activity of key enzymes in glucose and oxidative metabolism . These interactions can lead to changes in metabolite levels and overall metabolic homeostasis.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in target tissues, where it can exert its biochemical effects . The transport and distribution of this compound are crucial for its efficacy in biochemical assays and therapeutic applications.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound can be directed to specific cellular compartments, such as the cytoplasm, nucleus, or mitochondria, where it interacts with target biomolecules . These localization patterns are essential for understanding the compound’s activity and function within different cellular contexts.
特性
IUPAC Name |
[2-(bromomethyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BBrO2/c9-5-6-3-1-2-4-7(6)8(10)11/h1-4,10-11H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYVJCOQGXCONPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1CBr)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BBrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80378330 | |
| Record name | 2-Bromomethylphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80378330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.85 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
91983-14-1 | |
| Record name | 2-Bromomethylphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80378330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(Bromomethyl)benzeneboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 2-Bromomethylphenylboronic acid facilitate the creation of responsive polymer films?
A1: this compound plays a crucial role in creating polymer films that exhibit color changes in response to specific analytes. [] This is achieved through its ability to react with other molecules, enabling the functionalization of polymers. For instance, in the study by [], the this compound was incorporated into polystyrene-b-poly(2vinyl pyridine) (PS-b-P2VP) block copolymers. This functionalization allowed the polymer films to bind with glucose, triggering a visible color change from green to orange. This demonstrates the potential of using this compound in developing sensor materials for various applications.
Q2: Beyond glucose detection, what other applications are possible with this compound functionalized polymers?
A2: The versatility of this compound extends beyond glucose detection. The research by [] highlights its potential in creating responsive polymer films for detecting other analytes. By functionalizing the PS-b-P2VP copolymer with bromoethylamine instead of this compound, researchers were able to immobilize Ovalbumin antibodies on the polymer film. These modified films exhibited a color change specifically in the presence of Ovalbumin protein. This example illustrates the adaptability of this compound in tailoring polymer films for detecting a variety of target molecules by modifying the functional group attached to the polymer.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


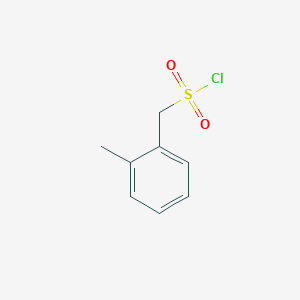

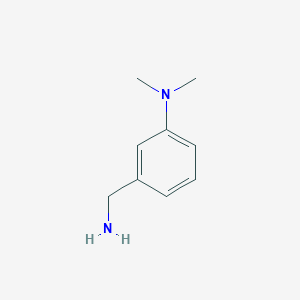

![N-[3-(aminomethyl)phenyl]-N-methylacetamide hydrochloride](/img/structure/B1271462.png)
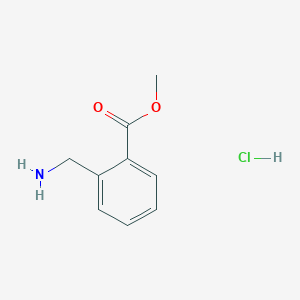
![N-[3-(aminomethyl)phenyl]acetamide Hydrochloride](/img/structure/B1271464.png)
